

Spectroscopic Profile of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-bromo-5-fluoroaniline

Cat. No.: B596817

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(Benzyloxy)-3-bromo-5-fluoroaniline**. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(Benzyloxy)-3-bromo-5-fluoroaniline**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.50	m	5H	Ar-H (benzyl)
~6.50-6.70	m	2H	Ar-H (aniline)
~5.10	s	2H	-O-CH ₂ -Ph
~3.80	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155-160 (d, ¹ JCF)	C-F
~145-150	C-O
~138-142	C-NH ₂
~136-138	Quaternary C (benzyl)
~128-130	CH (benzyl)
~127-129	CH (benzyl)
~126-128	CH (benzyl)
~110-115 (d, ² JCF)	CH (aniline)
~105-110 (d, ² JCF)	CH (aniline)
~95-100 (d, ³ JCF)	C-Br
~70-75	-O-CH ₂ -Ph

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium	N-H asymmetric stretch
3300-3400	Medium	N-H symmetric stretch
3030-3090	Medium-Weak	Aromatic C-H stretch
2850-2930	Weak	Aliphatic C-H stretch
1600-1620	Strong	N-H scissoring
1500-1580	Strong	Aromatic C=C stretch
1200-1300	Strong	Aryl-O stretch
1000-1100	Strong	C-F stretch
690-770	Strong	Aromatic C-H out-of-plane bend
500-600	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
311/313	~98 / 100	[M] ⁺ (presence of Br isotopes)
232/234	~20	[M - Br] ⁺
220	~15	[M - CH ₂ Ph] ⁺
91	~80	[C ₇ H ₇] ⁺ (benzyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-(Benzyloxy)-3-bromo-5-fluoroaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

- ^1H NMR:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 1 second
- ^{13}C NMR:
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with isopropanol.

- Place a small amount of the solid **4-(Benzyloxy)-3-bromo-5-fluoroaniline** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Mode: ATR
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

Sample Introduction (Direct Infusion):

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ion source using a syringe pump.

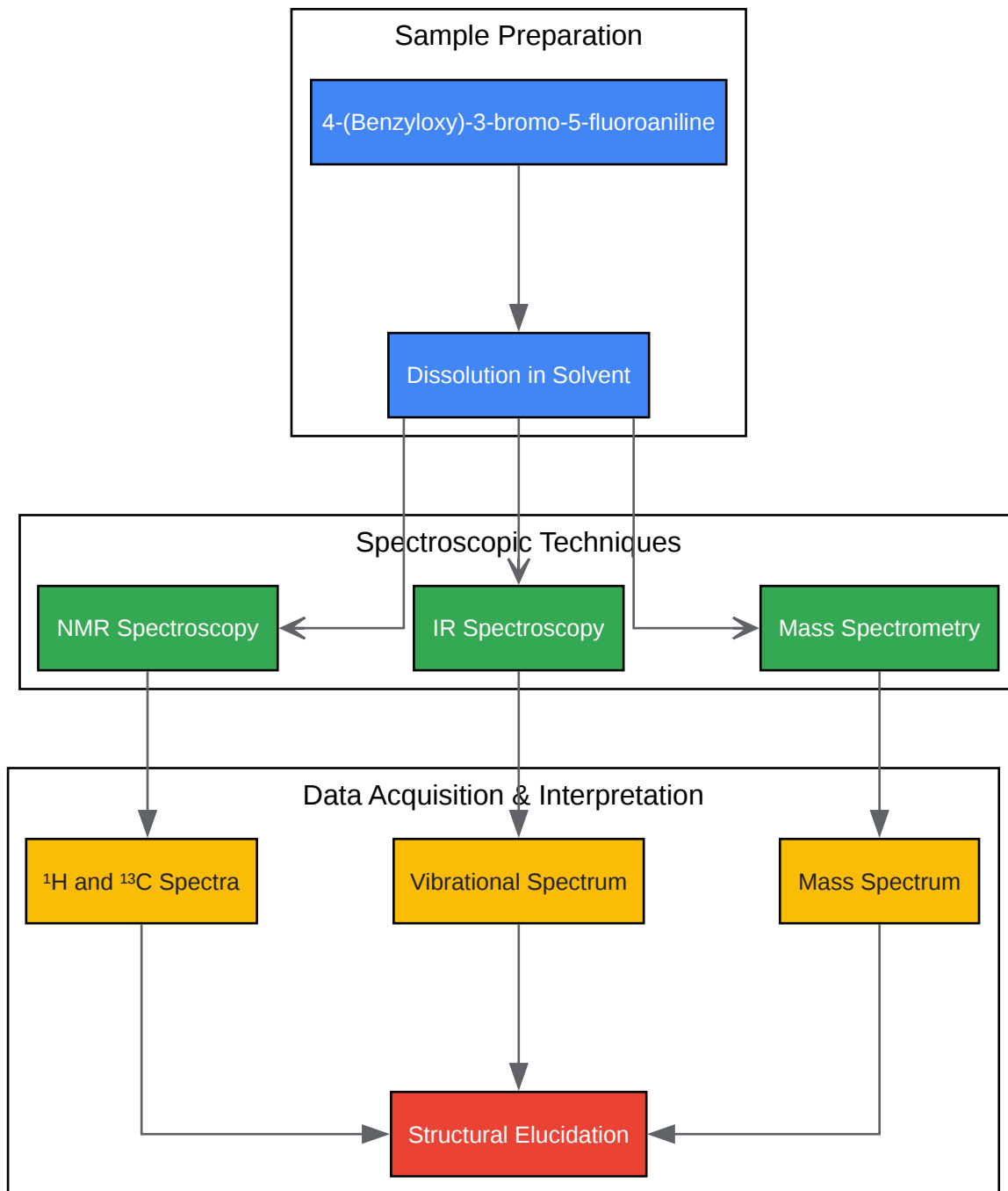
Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 50-500

Visualizations

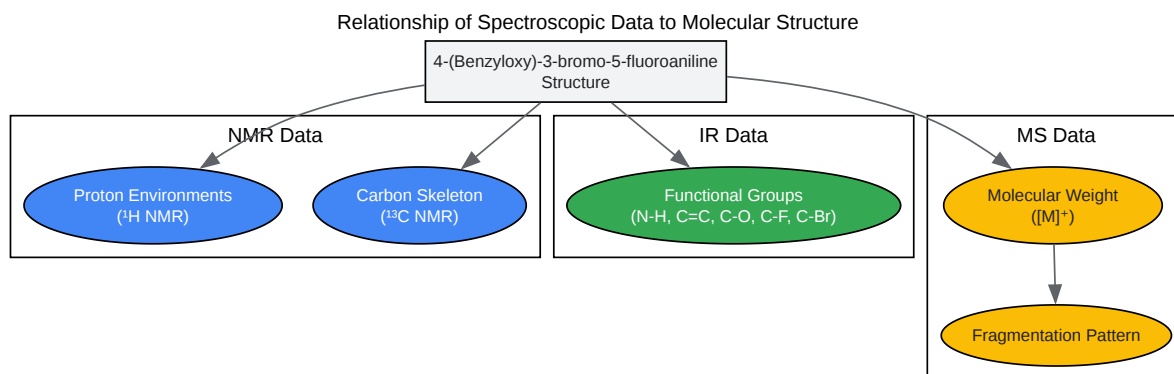
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the spectral data.

Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **4-(Benzyloxy)-3-bromo-5-fluoroaniline**.



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